2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate
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Overview
Description
2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is a chemical compound with the molecular formula C16H12Cl4NO3 It is known for its unique structure, which includes multiple chlorine atoms and an oxime ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate typically involves the following steps:
Formation of the oxime: The starting material, 2,6-dichlorobenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Esterification: The oxime is then esterified with 2,4-dichlorophenyl propanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the aromatic rings can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets. The oxime ester group can undergo hydrolysis to release active species that interact with biological molecules. The chlorine atoms in the aromatic rings may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorine substitution but lacking the oxime ester group.
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of the target compound, with similar aromatic substitution.
2,4-Dichlorophenyl propanoate: Another related compound used in the esterification step of the synthesis.
Uniqueness
2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is unique due to its combination of multiple chlorine atoms and the oxime ester functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO3/c17-10-4-5-15(14(20)8-10)24-16(22)6-7-21-23-9-11-12(18)2-1-3-13(11)19/h1-5,7-8H,6,9H2/b21-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUOWQEGNKERE-YXSASFKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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